molecular formula C14H16O4 B11866080 Ethyl 6-methoxy-2-methyl-2H-1-benzopyran-3-carboxylate CAS No. 57543-65-4

Ethyl 6-methoxy-2-methyl-2H-1-benzopyran-3-carboxylate

Cat. No.: B11866080
CAS No.: 57543-65-4
M. Wt: 248.27 g/mol
InChI Key: OCUVRKHZRBZRSI-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-2-methyl-2H-chromene-3-carboxylate is a chemical compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methoxy-2-methyl-2H-chromene-3-carboxylate typically involves the reaction of 6-methoxy-2-methyl-2H-chromene-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of ethyl 6-methoxy-2-methyl-2H-chromene-3-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-2-methyl-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include 6-methoxy-2-methyl-2H-chromene-3-carboxylic acid, 6-methoxy-2-methyl-2H-chromene-3-methanol, and various substituted chromenes .

Scientific Research Applications

Ethyl 6-methoxy-2-methyl-2H-chromene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its pharmacological properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 6-methoxy-2-methyl-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-methoxy-2-methyl-2H-chromene-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and ester groups make it a versatile intermediate in organic synthesis, while its chromene core contributes to its biological activity .

Properties

CAS No.

57543-65-4

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

ethyl 6-methoxy-2-methyl-2H-chromene-3-carboxylate

InChI

InChI=1S/C14H16O4/c1-4-17-14(15)12-8-10-7-11(16-3)5-6-13(10)18-9(12)2/h5-9H,4H2,1-3H3

InChI Key

OCUVRKHZRBZRSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2)OC)OC1C

Origin of Product

United States

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